N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and hydrazide-containing molecules. Examples include:
- N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-3-nitrobenzamide
- N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]phthalazin-1-amine .
Uniqueness
What sets N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-4-15-28(16-5-2)21-13-11-19(12-14-21)17-25-26-24(29)22-18(3)30-27-23(22)20-9-7-6-8-10-20/h6-14,17H,4-5,15-16H2,1-3H3,(H,26,29)/b25-17+ |
InChI Key |
DOSAXUDEULZBRG-KOEQRZSOSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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